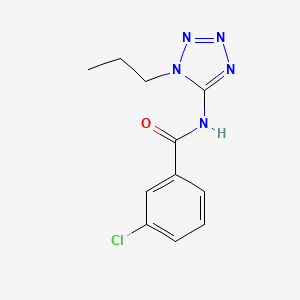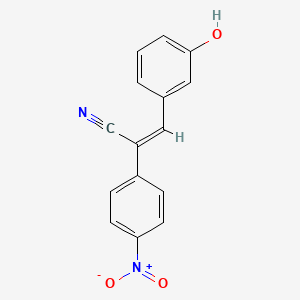![molecular formula C13H17BrN2O2 B5813013 3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5813013.png)
3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in regulating various cellular processes such as cell division, proliferation, and apoptosis.
Mechanism of Action
3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide is a potent and selective inhibitor of CK2. CK2 is a serine/threonine protein kinase that plays a critical role in regulating various cellular processes. The inhibition of CK2 by 3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide leads to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The compound also has neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide have been extensively studied. In cancer cells, the compound induces apoptosis by activating caspases and disrupting the Akt/mTOR signaling pathway. In neuronal cells, the compound reduces oxidative stress and inflammation by inhibiting the NF-κB pathway and increasing the expression of antioxidant enzymes. The compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide in lab experiments include its high potency and selectivity for CK2, its ability to induce apoptosis in cancer cells, and its neuroprotective effects in neuronal cells. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide. One direction is to optimize the synthesis method to produce higher yields of the compound with improved solubility. Another direction is to study the compound's effects on other cellular processes and signaling pathways. Furthermore, the compound's potential use in combination with other anticancer drugs or neuroprotective agents should be explored. Finally, the compound's in vivo efficacy and safety should be further investigated to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide involves the reaction of 3-bromoaniline with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to yield the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition by 3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as CK2 is involved in the regulation of neuronal survival and function.
properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)8-11(17)18-16-12(15)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGTUAOXRSAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CC(=CC=C1)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)
![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)


![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)


![5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813009.png)
![2-{2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-N-(6-methoxy-3-pyridinyl)-2-oxoacetamide](/img/structure/B5813021.png)
